1-Benzhydrylazetidin-3-one hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
118972-99-9 |
|---|---|
Molecular Formula |
C16H16ClNO |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
1-benzhydrylazetidin-3-one;hydrochloride |
InChI |
InChI=1S/C16H15NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16H,11-12H2;1H |
InChI Key |
CZZSOMUDZAYRTD-UHFFFAOYSA-N |
SMILES |
C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzhydrylazetidin 3 One Hydrochloride and Analogues
Established Synthetic Routes to 1-Benzhydrylazetidin-3-one (B119530) Hydrochloride
The most direct and widely documented synthesis of 1-benzhydrylazetidin-3-one hydrochloride involves a multi-step process starting from commercially available precursors. This pathway proceeds through a critical azetidin-3-ol (B1332694) intermediate.
Synthesis from Epichlorohydrin (B41342) and Benzhydrylamine Precursors via Azetidin-3-ol Intermediate
The initial step involves the reaction of benzhydrylamine with epichlorohydrin. researchgate.net This reaction typically occurs in a solvent such as methanol (B129727) or ethanol. researchgate.netgoogle.com The mixture is stirred for an extended period, often for several days at room temperature, to form the 1-benzhydrylazetidin-3-ol (B14779) intermediate. researchgate.net An improved, one-pot process has been developed to enhance the efficiency of this step and minimize impurities, resulting in a high-yielding, chromatography-free method with high purity. researchgate.net
In some optimized procedures, the reaction is carried out by dissolving benzhydrylamine in a suitable solvent, followed by the addition of epichlorohydrin at a controlled temperature of 20–25°C. google.com The mixture is then stirred for approximately 48 to 50 hours to achieve high conversion to the azetidin-3-ol intermediate. google.com Advanced methods utilizing high-temperature microreactor conditions have also been reported to facilitate the cyclization step, which can yield the hydrochloride salt of the intermediate directly. google.com
| Reactants | Solvent | Temperature | Duration | Product |
| Benzhydrylamine, Epichlorohydrin | Methanol | Room Temperature | ~3 days | 1-Benzhydrylazetidin-3-ol |
| Benzhydrylamine, Epichlorohydrin | Dichloromethane | 0–5°C | 24 hours | N-Benzhydrylazetidin-3-ol hydrochloride |
| Benzhydrylamine, Epichlorohydrin | Methanol or Ethanol | 20–27°C | 48-50 hours | 1-Benzhydrylazetidin-3-ol |
Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one
The subsequent step is the oxidation of the 1-benzhydrylazetidin-3-ol intermediate to the target ketone, 1-benzhydrylazetidin-3-one. A common and effective method for this transformation is the Swern oxidation. chemicalbook.com This procedure involves activating dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride at low temperatures (typically -78°C) in a solvent like dichloromethane. chemicalbook.com The alcohol intermediate is then added, followed by a hindered base such as triethylamine (B128534) to complete the reaction and yield the ketone. chemicalbook.com This method is known for its mild conditions and high yields, with reports of up to 96% yield for this specific conversion. chemicalbook.com
Another reported method for this oxidation utilizes a pyridine (B92270) sulfur trioxide complex in dimethylformamide (DMF) with triethylamine. chemicalbook.com The reaction mixture is heated, typically to around 50°C, to drive the conversion to the ketone. chemicalbook.com
| Starting Material | Reagents | Solvent | Yield |
| 1-Benzhydrylazetidin-3-ol | Oxalyl chloride, Dimethyl sulfoxide, Triethylamine | Dichloromethane | 96% chemicalbook.com |
| 1-Benzhydrylazetidin-3-ol hydrochloride | Pyridine sulfur trioxide complex, Triethylamine | Dimethylformamide | ~43% (over two crops) chemicalbook.com |
Formation of the Hydrochloride Salt
The final step in the sequence is the formation of the hydrochloride salt of 1-benzhydrylazetidin-3-one. This is a standard acid-base reaction in organic chemistry. Typically, the free base of 1-benzhydrylazetidin-3-one is dissolved in a suitable organic solvent, and a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) is added. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. This process provides a stable, crystalline solid that is often preferred for handling and storage.
General Strategies for Azetidin-3-one (B1332698) Ring Construction
Beyond the specific route to the 1-benzhydryl substituted compound, various general methodologies exist for the construction of the fundamental azetidin-3-one four-membered ring system.
Intramolecular Cyclization Approaches to Four-Membered Heterocycles
Intramolecular cyclization is a powerful strategy for forming strained ring systems like azetidines. These methods typically involve forming a bond between a nitrogen atom and a carbon atom three positions away in a linear precursor. One such approach is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which generates reactive α-oxogold carbene intermediates that subsequently undergo intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov
Another notable method is the palladium(II)-catalyzed intramolecular C(sp³)–H amination. rsc.org This reaction creates the azetidine (B1206935) ring through the formation of a carbon-nitrogen bond at an unactivated γ-position relative to the nitrogen atom. rsc.org These advanced catalytic methods offer pathways to functionalized azetidines that might be difficult to access through traditional means. nih.govrsc.org
[2+2] Cycloaddition Reactions in Azetidinone Synthesis
[2+2] cycloaddition reactions represent a direct and efficient method for constructing four-membered rings. While the Staudinger ketene-imine cycloaddition is famously used for synthesizing 2-azetidinones (β-lactams), related principles apply to the broader class of azetidinones. mdpi.comtandfonline.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form the β-lactam ring. mdpi.com
For the synthesis of azetidines more broadly, the aza Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, is a key strategy. nih.govresearchgate.net Recent advances have enabled this reaction to be mediated by visible light using photocatalysts, which allows for the synthesis of highly functionalized azetidines under mild conditions from readily available precursors. nih.govresearchgate.netchemrxiv.org This approach has been expanded by utilizing the triplet state reactivity of oximes, which can undergo [2+2] cycloaddition with a wide variety of alkenes. nih.gov
Strain-Release Homologation Approaches in Azetidine Chemistry
While direct synthesis of 1-benzhydrylazetidin-3-one via strain-release homologation is not prominently documented, this approach represents a significant strategy for the modular construction of the core azetidine ring. The high ring strain of azabicyclo[1.1.0]butane is exploited in these methods. The general strategy involves the generation of a reactive intermediate like azabicyclo[1.1.0]butyl lithium, which can then be trapped with various electrophiles.
One such approach involves the homologation of boronic esters. The process begins with the generation of azabicyclo[1.1.0]butyl lithium, which then reacts with a boronic ester to form an intermediate boronate complex. Subsequent N-protonation triggers a 1,2-migration with the cleavage of the central C–N bond, effectively relieving the ring strain and forming a functionalized azetidine. This method is notable for its wide applicability to various boronic esters and its complete stereospecificity.
Recent advancements have also demonstrated a four-component strain-release-driven synthesis of functionalized azetidines. This method leverages a multicomponent nih.govnih.gov-Brook rearrangement/strain-release-driven anion relay sequence, allowing for the modular and diverse synthesis of substituted azetidines. The rapid reaction is driven by the strain-release ring-opening of azabicyclo[1.1.0]butane.
These strain-release methodologies offer powerful tools for the construction of the azetidine core, which can then be further functionalized to yield compounds like 1-benzhydrylazetidin-3-one.
Stereoselective Synthesis of Azetidinone Derivatives
The development of stereoselective methods for the synthesis of azetidinone derivatives is crucial for accessing enantiomerically pure compounds. A notable advance in this area is the gold-catalyzed intermolecular oxidation of alkynes for the flexible and stereoselective synthesis of chiral azetidin-3-ones. nih.govnih.gov
This method circumvents the use of potentially hazardous diazo compounds, which are common in other synthetic routes. The key step is a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govnih.gov This reaction proceeds through the generation of a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov
The chirality is introduced through the use of chiral N-propargylsulfonamides, which are readily accessible with high enantiomeric excess via chiral sulfinamide chemistry. nih.govnih.gov The use of a t-butanesulfonyl protecting group is advantageous as it can be easily removed from the azetidine ring under acidic conditions. nih.govnih.gov This methodology provides a practical and versatile route to chiral azetidin-3-ones with typically high enantiomeric excess (>98% e.e.). nih.gov
While this method has not been specifically reported for the synthesis of 1-benzhydrylazetidin-3-one, the principles of using a chiral auxiliary on the nitrogen atom and a subsequent cyclization reaction are applicable to the development of stereoselective routes to this and related compounds.
Green Chemistry and Sustainable Synthetic Approaches for Azetidinones
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including azetidinones, to reduce the environmental impact of chemical processes. While much of the research in this area has focused on the synthesis of 2-azetidinones (β-lactams), the methodologies can be adapted for the synthesis of 3-azetidinone derivatives.
Key green chemistry approaches in azetidinone synthesis include the use of alternative energy sources and more environmentally benign reagents and solvents. Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. derpharmachemica.com The synthesis of azetidinones via the Staudinger [2+2] cycloaddition of ketenes and imines has been successfully performed under microwave conditions. derpharmachemica.com
Sonication, or the use of ultrasound to promote chemical reactions, is another green technique that has been applied to the synthesis of 2-azetidinone analogues. tandfonline.com This method, often coupled with the use of molecular sieves to remove water, can lead to significantly reduced reaction times and improved yields compared to traditional methods that require long reflux times. tandfonline.com
The development of one-pot syntheses and the use of greener reagents also contribute to more sustainable processes. For instance, the use of propylphosphonic anhydride (B1165640) (T3P®) as an acid activator in the [2+2] ketene-imine cycloaddition provides a mild and clean method for the synthesis of 2-azetidinones, with by-products that are easily removed by aqueous work-up. researchgate.net
In the context of 1-benzhydrylazetidin-3-one synthesis, adopting greener oxidation methods for the conversion of 1-benzhydrylazetidin-3-ol would be a key step towards a more sustainable process. This could involve replacing traditional oxidation reagents with catalytic, milder, and less toxic alternatives. Furthermore, the use of safer solvents and the development of continuous flow processes, which can offer better control and safety for handling reactive intermediates, are promising avenues for the sustainable production of azetidinones. uniba.it
Synthesis of 1-Benzhydrylazetidin-3-one
The most common and direct route to 1-benzhydrylazetidin-3-one involves a two-step process starting from benzhydrylamine and epichlorohydrin.
Step 1: Formation of 1-Benzhydrylazetidin-3-ol Hydrochloride
The first step is the reaction of benzhydrylamine with epichlorohydrin. This reaction typically takes place in a suitable solvent, such as methanol or n-butanol, to yield 1-benzhydrylazetidin-3-ol. patsnap.comgoogle.com The product is often isolated as its hydrochloride salt, 1-benzhydrylazetidin-3-ol hydrochloride, by treatment with hydrochloric acid. patsnap.comgoogle.com
Step 2: Oxidation to 1-Benzhydrylazetidin-3-one
The second step is the oxidation of the 1-benzhydrylazetidin-3-ol intermediate to the corresponding ketone, 1-benzhydrylazetidin-3-one. chemicalbook.comchemicalbook.com Several oxidation methods can be employed for this transformation.
One common method is the Swern oxidation , which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, followed by the addition of a hindered base such as triethylamine. chemicalbook.com This method is known for its mild reaction conditions and high yields. chemicalbook.com
Another reported method involves the use of a pyridine trioxide complex in a solvent like dimethylformamide (DMF). chemicalbook.com
The table below summarizes the reaction conditions for these two key steps.
| Step | Reactants | Reagents/Solvents | Temperature | Yield |
| 1 | Benzhydrylamine, Epichlorohydrin | Methanol or n-Butanol | 20-30°C | High |
| 2a (Swern) | 1-Benzhydrylazetidin-3-ol | Oxalyl chloride, DMSO, Triethylamine, Dichloromethane | -78°C | ~96% |
| 2b (Pyridine trioxide) | 1-Benzhydrylazetidin-3-ol hydrochloride | Pyridine trioxide complex, Triethylamine, DMF | 50°C | Moderate |
Chemical Reactivity and Functionalization of the 1 Benzhydrylazetidin 3 One Scaffold
Reactivity of the Azetidin-3-one (B1332698) Ring System
The chemical behavior of the azetidin-3-one ring system is dominated by two primary features: the inherent ring strain of the four-membered heterocycle and the carbonyl functionality at the 3-position. The ring strain, estimated to be around 25.4 kcal/mol for the parent azetidine (B1206935), makes the ring susceptible to cleavage under certain conditions, although it is significantly more stable than the three-membered aziridine (B145994) ring. The ketone at the C-3 position provides a key site for functionalization through reactions typical of carbonyl compounds.
The carbonyl carbon of 1-benzhydrylazetidin-3-one (B119530) is electrophilic and readily undergoes nucleophilic addition reactions. This allows for the introduction of a wide variety of substituents at the C-3 position, leading to a diverse range of derivatives. Common nucleophilic additions include reactions with organometallic reagents, ylides, and amines followed by reduction.
Grignard Reactions: The addition of Grignard reagents (R-MgX) to the C-3 carbonyl group is a powerful method for forming new carbon-carbon bonds, leading to the synthesis of tertiary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.
Table 1: Examples of Nucleophilic Addition of Grignard Reagents to Ketones
| Ketone Substrate | Grignard Reagent | Product | Reference |
| Propanone | Methylmagnesium Bromide | 2-Methyl-2-propanol | General Knowledge |
| Cyclohexanone | Phenylmagnesium Bromide | 1-Phenylcyclohexan-1-ol | General Knowledge |
| Acetophenone | Ethylmagnesium Bromide | 2-Phenyl-2-butanol | General Knowledge |
This table illustrates the general transformation and is not specific to 1-Benzhydrylazetidin-3-one due to a lack of specific published examples.
Reductive Amination: The carbonyl group can be converted to an amino group through reductive amination. This process typically involves the reaction of the ketone with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). A streamlined process for the synthesis of 3-amino-1-benzhydrylazetidine has been described starting from the corresponding alcohol, 1-benzhydrylazetidin-3-ol (B14779), which is a close derivative of the ketone. researchgate.netresearchgate.net The ketone can be reacted with hydroxylamine (B1172632) hydrochloride to form an oxime, which can then be reduced to the primary amine using reagents like lithium aluminum hydride (LAH). researchgate.net
Table 2: Reductive Amination Approach to 3-Amino-1-benzhydrylazetidine
| Starting Material | Reagents | Intermediate | Final Product | Yield | Reference |
| 1-Benzhydrylazetidin-3-one | 1. NH2OH·HCl2. LiAlH4, Oxalic acid | 1-Benzhydrylazetidin-3-one oxime | 3-Amino-1-benzhydrylazetidine | 71% (from oxime) | researchgate.net |
The strain in the four-membered azetidine ring makes it susceptible to ring-opening reactions under specific conditions, although it is more stable than smaller heterocycles like epoxides and aziridines. Such reactions typically require activation, for example, by Lewis acids or under harsh reaction conditions.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the nitrogen atom of the azetidine ring can be protonated, making the ring more susceptible to nucleophilic attack. This can lead to the cleavage of one of the C-N bonds. The regioselectivity of the ring opening would depend on the nature of the nucleophile and the substitution pattern of the azetidine ring. For instance, Lewis acid-mediated ring-opening of the related compound 1-benzhydrylazetidin-3-ol with a phenolic nucleophile has been reported. While specific examples for 1-benzhydrylazetidin-3-one are not prevalent in the literature, it is plausible that under strong acidic conditions, a nucleophile could attack either the C-2 or C-4 position, leading to a ring-opened product.
Base-Mediated Ring Opening: While less common for azetidines compared to more strained rings, ring-opening under basic conditions can occur, particularly if there are activating groups present. However, the 1-benzhydrylazetidin-3-one scaffold is generally stable under standard basic conditions used for reactions at the C-3 carbonyl. Severe conditions would likely be required to induce cleavage of the azetidine ring. The stability of the azetidine ring is a key feature that allows for selective functionalization at the C-3 position without concomitant ring degradation. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 1-Benzhydrylazetidin-3-one hydrochloride, and how can purity be optimized?
The synthesis typically involves cyclization of benzhydrylamine derivatives under acidic conditions. Key steps include:
- Use of benzhydrylamine hydrochloride as a precursor, followed by ketone formation via oxidation or cycloaddition.
- Purification via recrystallization or chromatography (e.g., silica gel) to achieve ≥95% purity .
- Storage at 2–8°C in airtight containers to minimize degradation, as prolonged storage at room temperature may lead to decomposition .
Q. Which analytical techniques are most suitable for quantifying this compound in complex mixtures?
High-performance liquid chromatography (HPLC) is preferred for its precision. Methodological considerations include:
- Mobile phase optimization (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to enhance peak resolution.
- Detection at UV wavelengths between 210–260 nm, depending on the compound’s chromophores.
- Calibration curves using certified reference standards to ensure accuracy .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- Dispose of waste via licensed chemical disposal services, adhering to federal and local regulations .
Advanced Research Questions
Q. How do experimental conditions (e.g., temperature, pH) influence the stability of this compound?
Stability studies should include:
- Accelerated degradation tests at elevated temperatures (e.g., 40°C, 60°C) to model shelf life.
- pH-dependent hydrolysis assays (e.g., in buffers ranging from pH 1–9) to identify degradation pathways.
- Regular HPLC or LC-MS monitoring to detect breakdown products, such as benzhydrylamine or azetidinone derivatives .
Q. What challenges arise when validating analytical methods for detecting this compound alongside excipients or degradation products?
Key challenges include:
- Matrix interference : Excipients like methylparaben may co-elute with the target compound, requiring gradient elution optimization .
- Detection limits : Low-abundance degradation products may necessitate tandem mass spectrometry (LC-MS/MS) for identification.
- Reproducibility : Inter-laboratory validation using standardized protocols (e.g., ICH Q2(R1)) to ensure method robustness .
Q. How can contradictory data from different analytical techniques (e.g., GC vs. HPLC) be resolved?
- Cross-validation : Compare results from HPLC, GC, and NMR to identify systematic errors (e.g., incomplete derivatization in GC) .
- Sample preparation : Address discrepancies by optimizing extraction methods (e.g., solvent polarity adjustments) to recover the intact compound.
- Statistical analysis : Use Bland-Altman plots or ANOVA to quantify inter-method variability and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
